molecular formula C10H10N2S B1404138 c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine CAS No. 1024003-58-4

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine

Cat. No.: B1404138
CAS No.: 1024003-58-4
M. Wt: 190.27 g/mol
InChI Key: BWWOISUDHATAAV-UHFFFAOYSA-N
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Description

c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine: is an organic compound that features a thiophene ring fused to a pyridine ring with a methylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

    Coupling of Rings: The thiophene and pyridine rings are then coupled using a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the Methylamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, electrophiles, and various catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: The compound can be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Electronics: Its conductive properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    2-(Thiophen-3-yl)pyridine: Lacks the methylamine group but shares the thiophene-pyridine structure.

    3-(Thiophen-2-yl)pyridine: Similar structure but with the thiophene ring attached at a different position.

    2-(Thiophen-3-yl)pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a methylamine group.

Uniqueness: c-(2-Thiophen-3-yl-pyridin-3-yl)-methylamine is unique due to the presence of the methylamine group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-thiophen-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWOISUDHATAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293952
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024003-58-4
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024003-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Thienyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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